醋酸纳法瑞林

描述

醋酸纳法瑞林是一种合成的促性腺激素释放激素 (GnRH) 十肽类似物。它主要用作鼻喷雾剂,用于治疗子宫内膜异位症和中枢性早熟。 醋酸纳法瑞林的作用机制是首先刺激,然后抑制垂体分泌促性腺激素、黄体生成素 (LH) 和卵泡刺激素 (FSH) .

科学研究应用

醋酸纳法瑞林具有广泛的科学研究应用:

化学: 用作研究肽合成和降解的模型肽。

生物学: 研究其在调节生殖激素中的作用。

医学: 用于治疗子宫内膜异位症、中枢性早熟和其他激素相关疾病的临床研究。

工业: 用于开发控释药物递送系统

作用机制

醋酸纳法瑞林是促性腺激素释放激素 (GnRH) 的有效激动剂。给药后,它最初会刺激垂体释放 LH 和 FSH,导致性腺类固醇生成暂时增加。随着重复给药,它会使 GnRH 受体脱敏,导致性腺类固醇分泌减少。 这种性腺类固醇的抑制导致在子宫内膜异位症和中枢性早熟等疾病中观察到的治疗效果 .

生化分析

Biochemical Properties

Nafarelin acetate interacts with the pituitary gland in the human body. At the onset of administration, nafarelin acetate stimulates the release of the pituitary gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), resulting in a temporary increase of gonadal steroidogenesis . Repeated dosing abolishes the stimulatory effect on the pituitary gland .

Cellular Effects

Nafarelin acetate influences cell function by affecting the secretion of gonadal steroids. Twice daily administration leads to decreased secretion of gonadal steroids by about 4 weeks; consequently, tissues and functions that depend on gonadal steroids for their maintenance become quiescent . After nafarelin acetate therapy is discontinued, pituitary and ovarian function normalize and estradiol serum concentrations increase to pretreatment levels .

Molecular Mechanism

Like GnRH, initial or intermittent administration of nafarelin acetate stimulates the release of the gonadotropins luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, which in turn transiently increases production of estradiol in females and testosterone in both sexes .

Temporal Effects in Laboratory Settings

In children, nafarelin acetate was rapidly absorbed into the systemic circulation after intranasal administration. Maximum serum concentrations were achieved between 10 and 45 minutes . The average serum half-life of nafarelin following intranasal administration of a 400

准备方法

合成路线和反应条件

醋酸纳法瑞林是通过固相肽合成 (SPPS) 合成的,这是一种常用的肽类生产方法。合成涉及将受保护的氨基酸依次添加到锚定在固体树脂上的不断生长的肽链上。关键步骤包括:

偶联: 使用碳二亚胺试剂偶联氨基酸。

脱保护: 使用三氟乙酸去除保护基团。

裂解: 肽从树脂上裂解并纯化.

工业生产方法

在工业环境中,醋酸纳法瑞林的生产涉及大规模的 SPPS,然后进行高效液相色谱 (HPLC) 纯化。 最终产品然后冻干以获得稳定的粉末形式 .

化学反应分析

反应类型

醋酸纳法瑞林会发生几种类型的化学反应,包括:

水解: 肽键可以在酸性或碱性条件下水解。

氧化: 肽中的蛋氨酸残基可以氧化成蛋氨酸亚砜。

还原: 如果存在,二硫键可以还原成硫醇.

常见试剂和条件

水解: 酸性或碱性溶液。

氧化: 过氧化氢或其他氧化剂。

还原: 二硫苏糖醇 (DTT) 或其他还原剂.

主要形成的产物

水解: 更短的肽片段。

氧化: 含有蛋氨酸亚砜的肽。

还原: 含有硫醇的肽.

相似化合物的比较

醋酸纳法瑞林与其他 GnRH 类似物如戈舍瑞林、亮丙瑞林和曲普瑞林进行比较。虽然所有这些化合物都具有相似的作用机制,但醋酸纳法瑞林在其鼻内给药途径方面是独一无二的,这提供了便利性和易用性。 此外,与其他一些类似物相比,醋酸纳法瑞林已显示出以更少的剂量和更短的给药时间实现有效的垂体抑制 .

类似化合物

- 戈舍瑞林

- 亮丙瑞林

- 曲普瑞林

属性

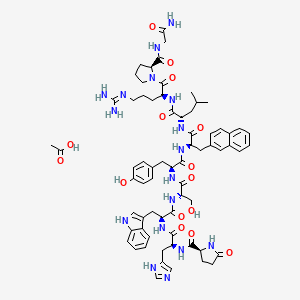

IUPAC Name |

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H83N17O13.C2H4O2/c1-36(2)25-48(58(89)76-47(13-7-23-71-66(68)69)65(96)83-24-8-14-54(83)64(95)73-33-55(67)86)77-60(91)50(28-38-15-18-39-9-3-4-10-40(39)26-38)78-59(90)49(27-37-16-19-43(85)20-17-37)79-63(94)53(34-84)82-61(92)51(29-41-31-72-45-12-6-5-11-44(41)45)80-62(93)52(30-42-32-70-35-74-42)81-57(88)46-21-22-56(87)75-46;1-2(3)4/h3-6,9-12,15-20,26,31-32,35-36,46-54,72,84-85H,7-8,13-14,21-25,27-30,33-34H2,1-2H3,(H2,67,86)(H,70,74)(H,73,95)(H,75,87)(H,76,89)(H,77,91)(H,78,90)(H,79,94)(H,80,93)(H,81,88)(H,82,92)(H4,68,69,71);1H3,(H,3,4)/t46-,47-,48-,49-,50+,51-,52-,53-,54-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUJYDLHACHDKAJ-CFWZQLQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CC3=CC=CC=C3C=C2)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H87N17O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

76932-56-4 (Parent) | |

| Record name | Nafarelin acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076932600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50227720 | |

| Record name | Nafarelin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76932-60-0 | |

| Record name | Nafarelin acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076932600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nafarelin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NAFARELIN ACETATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TH2HMT9YBQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Nafarelin acetate?

A1: Nafarelin acetate is a decapeptide with the sequence: Pyr-His-Trp-Ser-Tyr-D-Nal-Leu-Arg-Pro-Gly-NH2. Its molecular formula is C52H68N14O12 and its molecular weight is 1073.2 g/mol. [, , ]

Q2: Is there any spectroscopic data available for Nafarelin acetate?

A2: While the provided articles don't delve deeply into spectroscopic characterization, one study utilizes nuclear magnetic resonance (NMR) and mass spectrometry to identify 2-naphthylacetic acid as a major urinary metabolite. []

Q3: How is Nafarelin acetate formulated for controlled release?

A3: Nafarelin acetate can be encapsulated in poly(d,l-lactide-co-glycolide) (PLGA) microspheres for controlled release. [, , ] This method has demonstrated continuous in vivo release for durations of 40-44 days. []

Q4: What factors influence the release profile of Nafarelin acetate from PLGA microspheres?

A4: Several factors influence the release profile, including the percentage of peptide loading, polymer lactide/glycolide ratio, polymer molecular weight, microsphere size, and the number of microspheres administered. [, , ]

Q5: What is the pharmacokinetic profile of Nafarelin acetate?

A5: Following intravenous administration in rhesus monkeys, Nafarelin acetate exhibits a terminal plasma half-life of 120 minutes and a systemic clearance of 2.7 ml/min/kg. [] In rats, these values are 33.6 minutes and 12.0 ml/min/kg, respectively. []

Q6: How does the route of administration affect Nafarelin acetate absorption?

A6: Intranasal administration in rhesus monkeys shows rapid absorption with peak levels at 15-30 minutes and a bioavailability of about 2% compared to subcutaneous injection. [] The nasal dose response is nonlinear, possibly due to absorption mechanisms. []

Q7: What are the major metabolites of Nafarelin acetate?

A7: In rhesus monkeys, about 80% of radiolabeled Nafarelin acetate is excreted in urine. [] Major urinary metabolites include the 5-10-hexapeptide amide, the 6-10-pentapeptide amide, the 5-7-tripeptide, the 6-7-dipeptide, and 2-naphthylacetic acid. []

Q8: What are the applications of Nafarelin acetate in in vitro fertilization (IVF)?

A8: Nafarelin acetate is used in IVF for pituitary suppression in ovulation induction protocols. [, , , , , ] Studies show comparable efficacy to other GnRH agonists like Leuprolide acetate, with potential advantages in reducing hMG requirements and the number of frozen embryos. [, , ]

Q9: Are there any animal models used to study Nafarelin acetate?

A9: Nafarelin acetate has been studied in various animal models. In female rats, it exhibits 200 times the potency of Luteinizing hormone-releasing hormone (LHRH) in suppressing estrus. [] Studies in beagle bitches demonstrate its potential as a long-term reversible contraceptive. [, ]

Q10: Are there strategies to improve Nafarelin acetate delivery to specific tissues?

A10: Research has explored PLGA nanospheres for targeted delivery of Nafarelin acetate. [, , ] One study investigated aerosolization of these nanospheres for potential pulmonary delivery, finding that freeze-drying with a hydrophilic surfactant and mixing with lactose improved inhalation characteristics. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-Amino-1-(4-chlorophenyl)butan-2-YL]benzonitrile](/img/structure/B1604079.png)